molecular formula C9H14N4O3 B1278170 Ala-His CAS No. 3253-17-6

Ala-His

Cat. No. B1278170
CAS RN: 3253-17-6
M. Wt: 226.23 g/mol
InChI Key: XZWXFWBHYRFLEF-FSPLSTOPSA-N
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Description

Ala-His is a dipeptide formed from L-alanyl and L-histidine residues . It is an antihistamine that reduces the effects of natural chemical histamine in the body . Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose. Ala-His is used to treat runny nose, sneezing, itching, and watery eyes caused by allergies, the common cold, or the flu .


Synthesis Analysis

A series of β-Ala-His analogues was synthesized with orthogonally exposed functional groups . The overall synthetic routes to access these analogues are depicted in the referenced paper .


Molecular Structure Analysis

The most stable geometric structure of Ala-His tripeptide was determined with the help of quantum mechanical method, which included electronic interactions in the calculation . Then, the most efficient structure of the tripeptide in the water medium such as the human body was determined using Molecular Dynamic (MD) analysis .


Physical And Chemical Properties Analysis

Ala-His has a molecular formula of C9H14N4O3, an average mass of 226.232 Da, and a mono-isotopic mass of 226.106583 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 629.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C .

Scientific Research Applications

Antioxidant Peptides

Ala-His is a part of antioxidant peptides, which are currently a hotspot in food science, pharmaceuticals, and cosmetics . These peptides are pivotal in different fields, including the screening, activity evaluation, mechanisms, and applications . An antioxidant peptide, WDHHAPQLR (Trp-Asp-His-His-Ala-Pro-Gln-Leu-Arg), was identified from rapeseed protein .

Alzheimer’s Disease Research

The Ala-His-His peptide is an appropriate scaffold to remove and redox silence copper ions from the Alzheimer’s-Related Aβ Peptide . This application is particularly important in the field of neuroscience, where researchers are trying to understand the molecular mechanisms underlying Alzheimer’s disease .

Food Science

In the field of food science, Ala-His is found in the nanofiltration fraction (1–4 kDa) from tuna dark muscle by-product, which showed the highest superoxide radical and reducing power activities . This fraction contained antioxidant amino acids such as Tyr, Phe, Pro, Ala, His, and Leu, which accounted for 30.3% of the total amino acids .

Pharmaceuticals

In pharmaceuticals, Ala-His is used in the development of drugs due to its antioxidant properties . The antioxidant peptides, including Ala-His, can be used in the development of therapeutic agents for various diseases .

Cosmetics Industry

In the cosmetics industry, antioxidant peptides, including Ala-His, are used due to their ability to protect the skin from oxidative stress . These peptides can be incorporated into various skincare products to enhance their antioxidant properties .

Cellular Models

Ala-His is used in cellular models for activity evaluation . For instance, HUVECs, isolated from the human umbilical cord, are one of the major constituent cells of the umbilical vein and are commonly used for research on vascular endothelial cell function .

Mechanism of Action

The Ala-His-His peptide has been shown to be an appropriate scaffold to remove and redox silence copper ions from the Alzheimer’s-Related Aβ Peptide . This peptide keeps its beneficial ability against Cu (Aβ)-induced ROS, even in the presence of Zn II -competing ions and other biologically relevant ions .

properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWXFWBHYRFLEF-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016440
Record name L-Alanyl-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ala-His

CAS RN

3253-17-6
Record name L-Alanyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3253-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanyl-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-L-alanyl-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alanylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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